tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate
CAS No.:
Cat. No.: VC15878525
Molecular Formula: C14H18F3N3O4
Molecular Weight: 349.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18F3N3O4 |
|---|---|
| Molecular Weight | 349.31 g/mol |
| IUPAC Name | tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate |
| Standard InChI | InChI=1S/C14H18F3N3O4/c1-13(2,3)24-12(21)19-10(11(18)20-22)8-6-4-5-7-9(8)23-14(15,16)17/h4-7,10,22H,1-3H3,(H2,18,20)(H,19,21) |
| Standard InChI Key | QPHDBLHAVOQTKO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC(F)(F)F)C(=NO)N |
Introduction
Tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate is a complex organic compound with a molecular formula of C14H18F3N3O4 and a molecular weight of approximately 349.31 g/mol. This compound is characterized by its unique structural features, including a tert-butyl group, a hydroxyimino moiety, and a trifluoromethoxy-substituted phenyl group. These structural elements position it as an interesting subject for medicinal chemistry research, particularly in the development of new pharmaceuticals.
Synthesis and Chemical Reactions
The synthesis of tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate typically involves multi-step organic reactions. While specific synthetic routes are not extensively detailed in available literature, the compound's synthesis likely involves reactions similar to those used for other carbamate derivatives, such as the reaction of tert-butyl carbamate with suitable amines and aldehydes under controlled conditions.
Biological Activities and Potential Applications
Although specific biological activities of tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate have not been extensively documented, its structural features suggest potential interactions with biological targets such as enzymes and receptors. The trifluoromethoxy group may enhance lipophilicity, improving bioavailability and binding affinity. Preliminary studies indicate that modifications in the structure could significantly influence pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl N-(2-hydroxyethyl)carbamate | Hydroxyethyl group | Moderate anti-inflammatory |
| Tert-butyl N-(2,3-dihydroxypropyl)carbamate | Dihydroxypropyl group | Antiviral properties |
| Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate | Hydroxycarbamimidoyl group | Potential anticancer activity |
Research Findings and Future Directions
Research on tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate is in its early stages, with a focus on its potential therapeutic applications. Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to elucidate its mechanism of action. Early data suggests that structural modifications can significantly affect these interactions, which may lead to enhanced therapeutic efficacy.
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